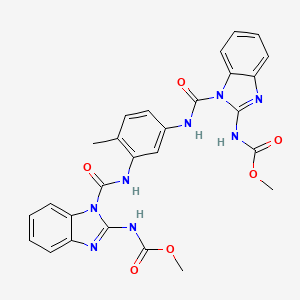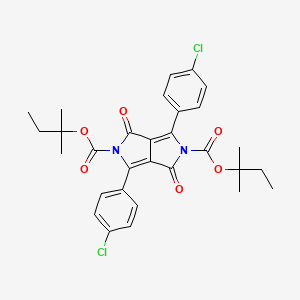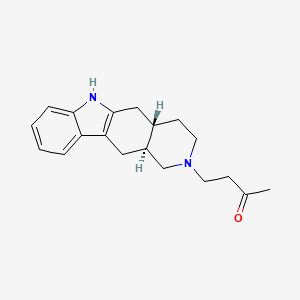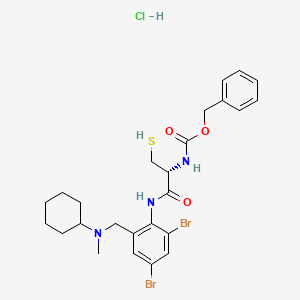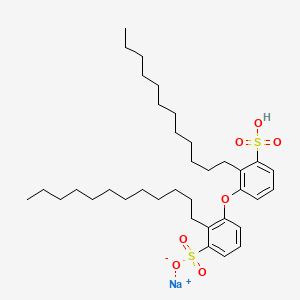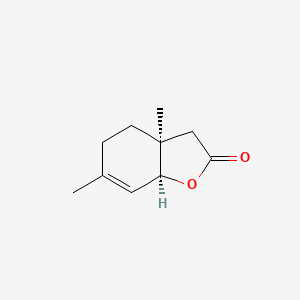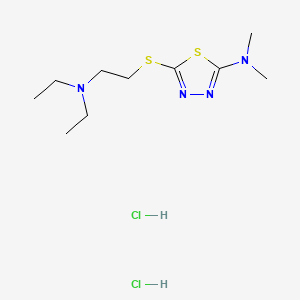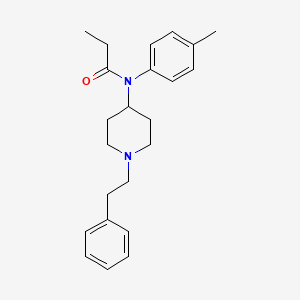
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester is a chemical compound with the molecular formula C21H29ClN4O8S and a molecular weight of 532.995 Da . This compound is known for its role as a potent inhibitor of the enzyme glyoxalase I, which is involved in the detoxification of methylglyoxal, a byproduct of glucose metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester typically involves the reaction of glutathione with p-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.
Biology: Investigated for its role in modulating cellular processes through enzyme inhibition.
作用機序
The mechanism of action of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester involves the inhibition of glyoxalase I, an enzyme responsible for detoxifying methylglyoxal. By inhibiting glyoxalase I, the compound increases intracellular levels of methylglyoxal, which can induce cytotoxic effects in tumor cells. This mechanism makes it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
S-p-Bromobenzylglutathione cyclopentyl diester: Another glyoxalase I inhibitor with potent antitumor activity.
S-p-Bromobenzylglutathione diethyl ester: Known for its antimalarial activity.
Uniqueness
Its ability to increase intracellular methylglyoxal levels distinguishes it from other glyoxalase I inhibitors .
特性
CAS番号 |
174568-91-3 |
|---|---|
分子式 |
C21H29ClN4O8S |
分子量 |
533.0 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H29ClN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 |
InChIキー |
VHXBSZCNVRHQOU-HOTGVXAUSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CC[C@@H](C(=O)OCC)N |
正規SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CCC(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



